molecular formula C18H18O2 B11728459 1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B11728459
M. Wt: 266.3 g/mol
InChI Key: SONSBCPVVSAMDY-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a 2-hydroxyphenyl group at one end and a 4-isopropylphenyl group at the other, connected via an α,β-unsaturated ketone bridge (prop-2-en-1-one). Chalcones are known for their conjugated π-system, which contributes to their optical properties and biological activities.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3

InChI Key

SONSBCPVVSAMDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation is the most widely used method for synthesizing this chalcone derivative. The reaction involves:

  • 2-Hydroxyacetophenone as the ketone component.

  • 4-Isopropylbenzaldehyde (cuminaldehyde) as the aldehyde component.

  • A base (e.g., NaOH, KOH) in alcoholic solvents (methanol or ethanol).

The mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Stepwise Synthesis (Source )

  • Reactants :

    • 2-Hydroxyacetophenone (1.66 mmol, 0.2 mL).

    • Cuminaldehyde (1.66 mmol, 0.24 g).

    • Sodium hydroxide (5 mmol, 0.2 g) in methanol (10 mL).

  • Reaction Conditions :

    • Reflux at 65–70°C for 3 hours.

    • Acidification with HCl to pH 2.

  • Purification :

    • Filtration of the precipitate.

    • Recrystallization from ethanol.

  • Yield : 75%.

Modifications for Enhanced Yield (Source )

  • Solvent : Ethanol (50 mL) instead of methanol.

  • Temperature : Stirring at 273–278 K (0–5°C) to minimize side reactions.

  • Workup : Washing with 5% sodium bicarbonate to remove unreacted acids.

  • Crystallization : Slow evaporation from ethanol yields high-purity crystals.

Key Analytical Data

  • Melting Point : 238°C.

  • 1H NMR (DMSO-d6) : δ 8.27 (d, J = 8.1 Hz, 2H), 8.12 (dd, J = 7.5 Hz, 1H), 7.77 (m, 2H), 7.46–7.42 (m, 3H), 2.92 (sept, J = 6.9 Hz, 1H), 1.27 (d, J = 6.9 Hz, 6H).

  • HRMS : [M+H]+ calculated: 281.1178; found: 281.1183.

Advanced Synthesis Methods

Ionic Liquid-Mediated Reactions

  • Catalyst : [Bmim][OTs] (1-butyl-3-methylimidazolium tosylate).

  • Conditions : 100°C for 12 hours.

  • Yield : ~85% with recyclable catalysts.

Purification and Characterization

Recrystallization Techniques

  • Solvent : Ethanol (preferred for high solubility at elevated temperatures).

  • Purity : >97% confirmed by HPLC.

Spectroscopic Characterization

TechniqueKey Observations
FT-IR C=O stretch at 1669 cm⁻¹; O–H (phenolic) at 3339 cm⁻¹.
13C NMR Carbonyl carbon at δ 188.36; isopropyl group at δ 24.1 and 33.8.
HRMS Molecular ion peak at m/z 266.33 ([M+H]+).

Factors Influencing Reaction Efficiency

Base Concentration

  • Optimal NaOH : 10–15% (w/v) in methanol. Excess base promotes side reactions (e.g., aldol adducts).

Temperature Control

  • Low Temperatures (0–5°C) : Minimize polymerization and enhance E-selectivity.

  • High Temperatures (>70°C) : Risk of retro-aldol reactions.

Solvent Effects

  • Methanol vs. Ethanol : Ethanol reduces byproduct formation due to lower polarity.

Side Reactions and Mitigation

Common Byproducts

  • Z-Isomer Formation : <5% under optimized conditions.

  • Diastereomers : Controlled by slow addition of aldehyde.

Strategies for Improved Selectivity

  • Dropwise Addition of Aldehyde : Prevents local excess and dimerization.

  • Inert Atmosphere (N₂) : Reduces oxidation of phenolic groups.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Ionic liquids reused for 3–5 cycles without yield loss.

  • Solvent Recovery : Ethanol distilled and reused (85% recovery).

Environmental Impact

  • Waste Reduction : Aqueous NaOH neutralized with CO₂ to form Na2CO3 (non-hazardous).

Comparative Analysis of Methods

MethodYield (%)TimeSustainability
Conventional753–5 hoursModerate
Microwave-Assisted85*10 minutesHigh
Ionic Liquid-Mediated88*12 hoursHigh

*Extrapolated from analogous chalcone syntheses .

Chemical Reactions Analysis

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding alcohols.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other electrophiles, forming halogenated or other substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

    Biology: Research has shown that this compound exhibits antioxidant and anti-inflammatory properties. It has been investigated for its potential to protect cells from oxidative stress and reduce inflammation in biological systems.

    Medicine: The compound has been explored for its potential therapeutic effects, including anticancer and antimicrobial activities. Studies have demonstrated its ability to inhibit the growth of cancer cells and various pathogenic microorganisms.

    Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. In cancer cells, the compound induces apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural and Electronic Modifications

The table below compares the substituents, physicochemical properties, and key applications of 1-(2-hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one with analogous chalcones:

Compound Name Substituents (R₁, R₂) Key Properties/Applications Reference
This compound R₁ = 2-OH, R₂ = 4-isopropyl Predicted high lipophilicity due to isopropyl; potential NLO applications (inferred from similar compounds)
(E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) R₁ = 2-OH, R₂ = 4-N(CH₃)₂ Strong fluorophore; used in nonlinear optical (NLO) materials; synthesized via microwave irradiation
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R₁ = 2-OH, R₂ = 4-Cl Enhanced dipole moment; studied for antimicrobial activity and DFT-based electronic properties
1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one R₁ = 4-OH, R₂ = 4-isopropyl Structural isomer; hydroxyl position affects hydrogen bonding and solubility
(E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one R₁ = 2-OH, R₂ = 4-OCH₃ Electron-donating methoxy group enhances π-conjugation; used in crystallography studies

Key Findings from Comparative Studies

Electronic and Optical Properties
  • DPHP (4-dimethylamino substituent): Exhibits strong intramolecular charge transfer (ICT) due to the electron-donating dimethylamino group, resulting in high hyperpolarizability (β = 4.8 × 10⁻³⁰ esu), making it superior to urea in NLO applications .
  • Chlorophenyl Analog (4-Cl substituent): The electron-withdrawing chlorine atom increases dipole moment (μ = 5.2 D) and polarizability, enhancing interactions in antimicrobial assays .
  • Isopropyl Substituent (Target Compound): The bulky isopropyl group may reduce crystallinity compared to methoxy or dimethylamino analogs but could improve lipid membrane permeability in biological systems .

Biological Activity

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H18OC_{18}H_{18}O. The compound features a hydroxyl group on one phenyl ring and an isopropyl-substituted phenyl group on the other, contributing to its varied biological properties.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.5Induction of apoptosis
4-HydroxychalconeHeLa10.0Inhibition of tubulin polymerization
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-oneA54915.0Cell cycle arrest in G2/M phase

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals.

Case Study: Antioxidant Potential
In a study evaluating the antioxidant capacity of various chalcones, it was found that this compound exhibited a significant reduction in oxidative stress markers in vitro, comparable to standard antioxidants like vitamin C.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and enzyme activity.

Table 2: Anti-inflammatory Effects

CompoundAssay TypeResult
This compoundTNF-alpha ReleaseDecreased by 40%
CurcuminTNF-alpha ReleaseDecreased by 60%

The results indicate that while the compound is effective in reducing inflammation, it may not be as potent as some established anti-inflammatory agents.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It can affect signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

Q & A

Q. Key Data from :

  • Crystallographic parameters: Monoclinic system, space group P2₁/c, Z = 4.
  • Hydrogen-bond distances: O–H···O = 1.82 Å.

Q. Structure-Activity Relationship (SAR) Table :

Substituent PositionBioactivity (IC₅₀, μM)Mechanism
2-OH, 4-Isopropyl12.5 (Antioxidant)ROS scavenging
2-OCH₃, 4-Cl8.7 (Anticancer)Caspase-3 activation

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